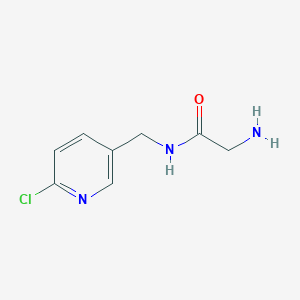amine](/img/structure/B7903367.png)
[(4-Fluoro-3-methoxyphenyl)methyl](2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3-methoxyphenyl)methylamine is an organic compound that features a fluorine and methoxy group attached to a benzene ring, along with a methoxyethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxyphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde and 2-methoxyethylamine.
Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is reacted with 2-methoxyethylamine under reductive amination conditions. This involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (4-Fluoro-3-methoxyphenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (4-Fluoro-3-methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide (OH-) or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-3-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Fluoro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzene ring can enhance the compound’s binding affinity and selectivity towards these targets. The methoxyethylamine side chain may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
(4-Fluoro-3-methoxyphenyl)methylamine can be compared with other similar compounds, such as:
[(4-Fluoro-3-methoxyphenyl)methyl]amine: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.
(4-Fluoro-3-methoxyphenyl)methylamine: Has an ethyl group instead of a methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
(4-Fluoro-3-methoxyphenyl)methylamine: Contains a methoxypropyl group, which may alter its binding affinity and selectivity towards molecular targets.
The unique combination of fluorine, methoxy, and methoxyethylamine groups in (4-Fluoro-3-methoxyphenyl)methylamine contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-3-4-10(12)11(7-9)15-2/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWBIMRLMOTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B7903288.png)

amine](/img/structure/B7903303.png)


![N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine](/img/structure/B7903318.png)




![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903377.png)


